molecular formula C2H8N6S B6281492 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine CAS No. 2260931-78-8

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine

Cat. No. B6281492
CAS RN: 2260931-78-8
M. Wt: 148.2
InChI Key:
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Description

4-Amino-4H-1,2,4-triazole-3-thiol, hydrazine is an organic compound with the empirical formula C2H4N4 . It consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl .


Synthesis Analysis

A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . The reaction between triazole 1 and arylidene malononitriles in DMF afforded Schiff base compounds . Moreover, a new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3H-[1,2,4]triazolo[5,1-c][1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles 1 with acetophenone derivatives .


Molecular Structure Analysis

The molecular weight of 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine is 84.08 . X-ray crystallography shows that this molecule is polar but with a C=S double bond .


Chemical Reactions Analysis

The synthetic strategy for the synthesis of 3-pyrazolyl-1,2,4-triazoles is abridged in the synthesis of target products via a reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric 1,3-dicarbonyl compounds in ortho-phosphoric acid .


Physical And Chemical Properties Analysis

4-Amino-4H-1,2,4-triazole-3-thiol, hydrazine is a crystalline compound with a melting point of 84-86 °C (lit.) . It has a SMILES string of Nn1cnnc1 .

Mechanism of Action

The 1,2,4-triazole-3-thione derivatives have been identified as micromolar inhibitors of metallo-β-lactamases (MBLs) in vitro . These compounds have shown to increase the susceptibility of NDM-1- and VIM-4-producing clinical isolates to meropenem .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The optimization of 1,2,4-triazole-3-thione derivatives, including 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine, could lead to the development of effective inhibitors against clinically relevant MBLs . This could potentially address the global challenge of antibiotic resistance in Gram-negative bacteria .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine involves the reaction of 4-amino-1,2,4-triazole-3-thiol with hydrazine.", "Starting Materials": [ "4-amino-1,2,4-triazole-3-thiol", "Hydrazine" ], "Reaction": [ "Step 1: Dissolve 4-amino-1,2,4-triazole-3-thiol in a suitable solvent such as water or ethanol.", "Step 2: Add hydrazine to the solution and stir the mixture at room temperature for several hours.", "Step 3: Filter the resulting solid and wash it with a suitable solvent to remove any impurities.", "Step 4: Dry the product under vacuum to obtain 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine." ] }

CAS RN

2260931-78-8

Product Name

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine

Molecular Formula

C2H8N6S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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